molecular formula C17H21NO B14904476 n-Benzyl-1-(3-isopropoxyphenyl)methanamine

n-Benzyl-1-(3-isopropoxyphenyl)methanamine

Cat. No.: B14904476
M. Wt: 255.35 g/mol
InChI Key: GMFWDAXLAJXTNA-UHFFFAOYSA-N
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Description

n-Benzyl-1-(3-isopropoxyphenyl)methanamine is a secondary amine featuring a benzyl group and a 3-isopropoxyphenyl substituent. The isopropoxy group at the meta position distinguishes it from related methanamine derivatives. The isopropoxy group’s electron-donating nature may enhance solubility and influence interactions in catalytic or biological systems compared to electron-withdrawing substituents .

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-phenyl-N-[(3-propan-2-yloxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H21NO/c1-14(2)19-17-10-6-9-16(11-17)13-18-12-15-7-4-3-5-8-15/h3-11,14,18H,12-13H2,1-2H3

InChI Key

GMFWDAXLAJXTNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-1-(3-isopropoxyphenyl)methanamine typically involves the reaction of benzylamine with 3-isopropoxybenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require a catalyst to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-1-(3-isopropoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

n-Benzyl-1-(3-isopropoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Benzyl-1-(3-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The isopropoxy group increases steric bulk and lipophilicity compared to smaller substituents like -Cl or -NO2.

Key Observations :

  • High yields (≥90%) are achievable for furan derivatives under mild conditions, likely due to the amine’s reactivity and low steric hindrance .
  • Bulky or complex substituents (e.g., indole or naphthalene) reduce yields significantly due to synthetic challenges .
  • The isopropoxy group in the target compound may require optimized conditions to balance steric effects and reactivity.
2.3 Spectroscopic Characterization

Representative NMR shifts for analogs:

Compound <sup>1</sup>H NMR (δ, ppm) <sup>13</sup>C NMR (δ, ppm)
N-Benzyl-N-(furan-2-ylmethyl)acetamide 3.87 (s, CH2), 7.27 (m, aromatic) 128.7 (aromatic), 51.0 (N-CH2)
N-Benzyl-1-(3-nitrophenyl)methanamine 7.35 (d, aromatic), 3.77 (s, CH2) 128.4 (aromatic), 50.6 (N-CH2)
N-Benzyl-1-(3-Iodo-4-methoxynaphthalen-1-yl)methanamine 7.35 (d, J=8.4 Hz), 3.77 (s) 155.92 (C-O), 86.68 (C-I)

Key Observations :

  • Aromatic proton signals vary based on substituent electronic effects (e.g., nitro groups deshield adjacent protons) .
  • The isopropoxy group would likely produce distinct <sup>13</sup>C signals near 70–75 ppm (C-O) and 22–25 ppm (CH(CH3)2) .

Biological Activity

n-Benzyl-1-(3-isopropoxyphenyl)methanamine, a compound featuring a benzyl group and an isopropoxyphenyl moiety, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H23N\text{C}_{16}\text{H}_{23}\text{N}

This compound consists of a benzyl group attached to a methanamine core, with an isopropoxy group positioned on the phenyl ring. The presence of these functional groups suggests potential interactions with various biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For example, derivatives with benzyl moieties have been shown to possess strong radical scavenging activity, which correlates with their ability to inhibit acetylcholinesterase (AChE) activity. These findings suggest that this compound may also demonstrate similar antioxidant effects, potentially offering neuroprotective benefits by reducing oxidative stress in neuronal tissues .

2. Acetylcholinesterase Inhibition

Inhibitors of AChE are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with a benzyl structure have been identified as potent AChE inhibitors, with IC50 values in the nanomolar range. For instance, related compounds have shown IC50 values as low as 7.5 nM . Given the structural similarities, it is plausible that this compound may exhibit comparable AChE inhibitory activity.

3. Anticancer Potential

Emerging studies on N-substituted phenyl derivatives indicate enhanced anticancer activity against various cell lines. Compounds similar to this compound have demonstrated the ability to induce apoptosis and inhibit cell migration through the modulation of signaling pathways such as PI3K/Akt and NF-κB . This suggests that this compound could be explored for its anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantBenzyl derivativesSignificant radical scavenging
AChE InhibitionBenzylpyridinium analoguesIC50 ≤ 56 nM
AnticancerN-substituted indole derivativesInduced apoptosis, inhibited migration

The biological activities of this compound can be attributed to its structural components:

  • AChE Inhibition : The benzyl moiety may enhance binding affinity to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Antioxidant Mechanism : The isopropoxy group can contribute to electron donation capabilities, facilitating radical scavenging.
  • Anticancer Mechanism : By modulating key signaling pathways (e.g., PI3K/Akt), this compound may inhibit tumor cell proliferation and promote apoptosis.

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